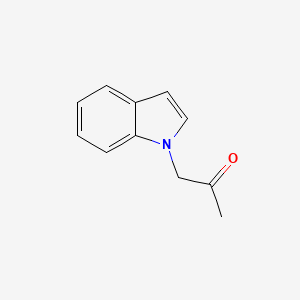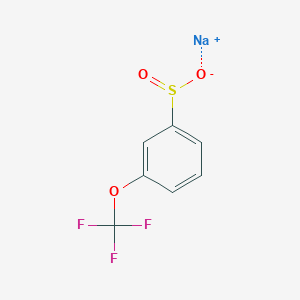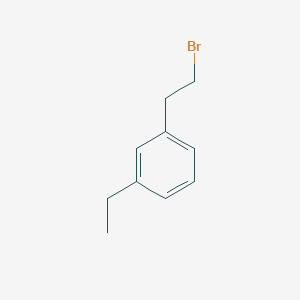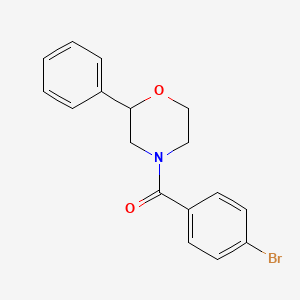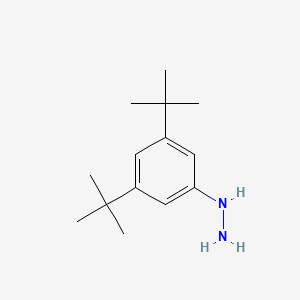
(3,5-Di-tert-butylphenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Di-tert-butylphenyl)hydrazine is an organic compound characterized by the presence of two tert-butyl groups attached to a phenyl ring, which is further bonded to a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Di-tert-butylphenyl)hydrazine typically involves the reaction of 3,5-di-tert-butylbenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Di-tert-butylphenyl)hydrazine undergoes several types of chemical reactions, including:
Oxidation: The compound is highly susceptible to oxidation, forming various oxidation products.
Reduction: It can be reduced under specific conditions to form corresponding amines.
Substitution: The hydrazine moiety can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Oxidation products include various phenolic compounds.
Reduction: Reduction typically yields amines.
Substitution: Substitution reactions can produce a wide range of derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(3,5-Di-tert-butylphenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (3,5-Di-tert-butylphenyl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to participate in redox reactions and form stable complexes with metal ions .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Known for its antioxidant properties.
3,4,5-Trimethoxybenzyl-oxybenzohydrazide: Studied for its antioxidant activity.
Uniqueness
(3,5-Di-tert-butylphenyl)hydrazine is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its tert-butyl groups provide steric hindrance, affecting its reactivity compared to other hydrazine derivatives.
Propiedades
Número CAS |
131925-97-8 |
|---|---|
Fórmula molecular |
C14H24N2 |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
(3,5-ditert-butylphenyl)hydrazine |
InChI |
InChI=1S/C14H24N2/c1-13(2,3)10-7-11(14(4,5)6)9-12(8-10)16-15/h7-9,16H,15H2,1-6H3 |
Clave InChI |
RQECGUJODVNHSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)NN)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Piperidine, 1-[2-chloro-3-(oxiranylmethoxy)phenyl]-](/img/structure/B8706619.png)
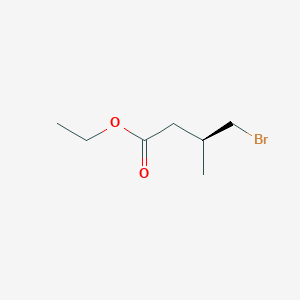
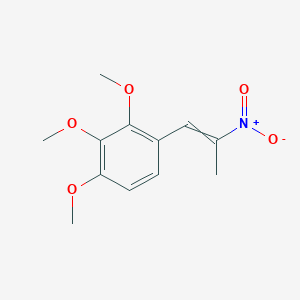

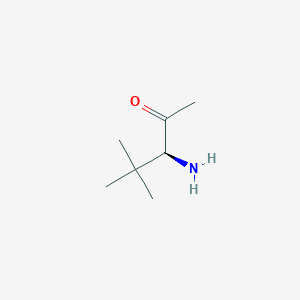
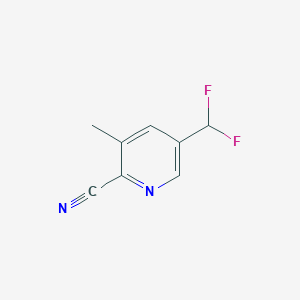
![9-(6-Bromo-pyridin-2-yl)-3-aza-spiro[5.5]undec-8-ene](/img/structure/B8706666.png)
